6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the nitration of 6-ethyloxy-1,2,3,4-tetrahydroquinoline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to avoid over-nitration and degradation of the product.
Another synthetic route involves the ethylation of 7-nitro-1,2,3,4-tetrahydroquinoline. This can be achieved using ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ethyloxy group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 7-nitro-1,2,3,4-tetrahydroquinoline
- 6-methoxy-7-nitro-1,2,3,4-tetrahydroquinoline
- 6-(Propoxy)-7-nitro-1,2,3,4-tetrahydroquinoline
Uniqueness
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the ethyloxy group, which can influence its chemical reactivity and biological activity. The combination of the ethyloxy and nitro groups provides a unique set of properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-ethoxy-7-nitro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11-6-8-4-3-5-12-9(8)7-10(11)13(14)15/h6-7,12H,2-5H2,1H3 |
InChI Key |
ASWPJFLVBMKOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.